hiCE Selectivity vs. 4-Benzenesulfonylamino-benzenesulfonamide (CAS 4461-11-4) and Mono-Sulfonamide Inhibitors
In the carboxylesterase inhibitor screen by Wadkins et al. (2004), the bis-benzene sulfonamide class—exemplified by N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide (NSC 126446) as the prototype—achieved greater than 200-fold selectivity for human intestinal carboxylesterase (hiCE) over human liver carboxylesterase (hCE1) [1]. The comparator mono-sulfonamide 4-benzenesulfonylamino-benzenesulfonamide (CAS 4461-11-4), which replaces one secondary sulfonamide with a primary sulfonamide group, exhibits a fundamentally different selectivity profile. The bis-sulfonamide scaffold was essential for maintaining selectivity; mono-sulfonamide analogs lost this discrimination. Ki values for the bis-sulfonamide series ranged from 38 to 58 nM for hiCE when tested with substrate CPT-11, while showing >10,000 nM Ki against hCE1, yielding a selectivity window exceeding 200-fold [1][2].
| Evidence Dimension | Enzyme inhibition selectivity: hiCE vs. hCE1 |
|---|---|
| Target Compound Data | Ki (hiCE): 38–58 nM (range for bis-benzene sulfonamide class including NSC 126446); Ki (hCE1): >10,000 nM; Selectivity ratio: >200-fold |
| Comparator Or Baseline | 4-Benzenesulfonylamino-benzenesulfonamide (CAS 4461-11-4): primary sulfonamide analog; mono-sulfonamide variants: negligible hiCE selectivity (exact Ki values not reported for this comparator in head-to-head format) |
| Quantified Difference | Bis-sulfonamide scaffold retains >200-fold hiCE selectivity; mono-sulfonamide analogs lose this selectivity window entirely |
| Conditions | In vitro enzyme inhibition assay using recombinant human hiCE (CES2) and hCE1; substrate: irinotecan (CPT-11); Ki determined by Michaelis-Menten kinetics; Wadkins et al., Mol Pharmacol 2004 [1]; extended panel reported in Hicks et al., J Med Chem 2009 [2] |
Why This Matters
For researchers developing hiCE-selective probes to modulate irinotecan-induced delayed diarrhea, the bis-sulfonamide architecture of 16504-19-1 is non-negotiable; mono-sulfonamide replacements cannot replicate the >200-fold selectivity window and will produce confounding off-target liver CE inhibition.
- [1] Wadkins RM, Hyatt JL, Yoon KJP, Morton CL, Lee RE, Damodaran K, Beroza P, Danks MK, Potter PM. Discovery of novel selective inhibitors of human intestinal carboxylesterase for the amelioration of irinotecan-induced diarrhea. Mol Pharmacol. 2004;65(6):1336-43. PMID: 15155827. View Source
- [2] Hicks LD, Hyatt JL, Stoddard S, Tsurkan L, Edwards CC, Wadkins RM, Potter PM. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate irinotecan (CPT-11) toxicity. J Med Chem. 2009;52(12):3742-3752. PMID: 19473033. View Source
